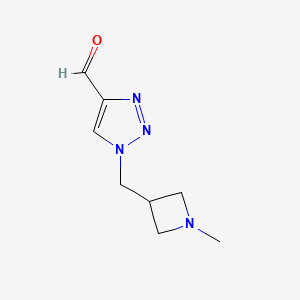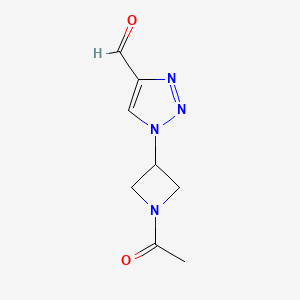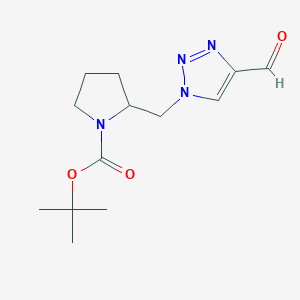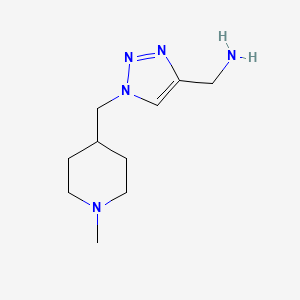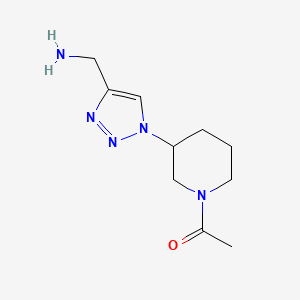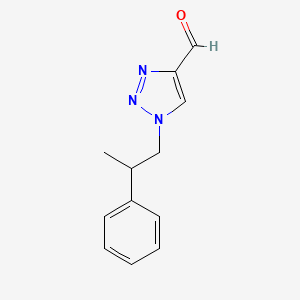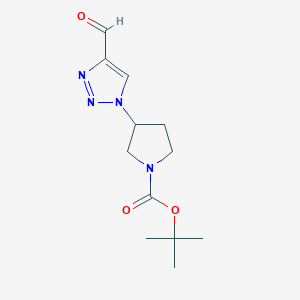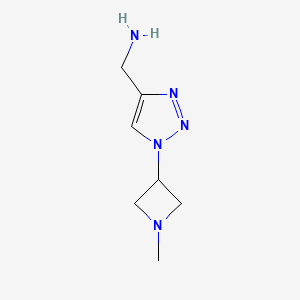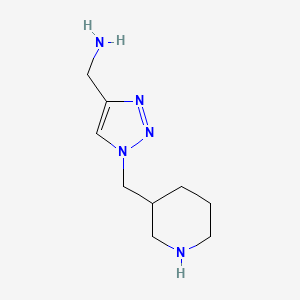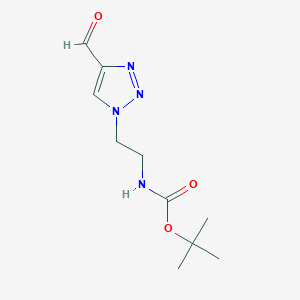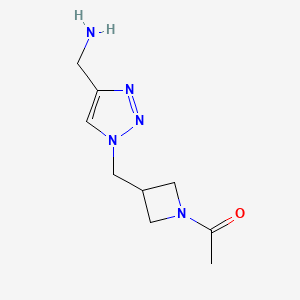
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
描述
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one (2-Chloro-1-HMPB) is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. This molecule is a member of the pyrrolidinone family and has a unique structure with a chlorine atom connected to the pyrrolidinone ring. The molecule has a wide range of applications, including drug delivery, biochemistry, and pharmacology.
科学研究应用
2-Chloro-1-HMPB has a wide range of potential applications in scientific research. It has been used as a substrate for the synthesis of a variety of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It has also been used as a substrate for the synthesis of a variety of biochemicals, including enzymes and hormones. Furthermore, it has been used as a substrate for the synthesis of a variety of biochemical sensors.
作用机制
2-Chloro-1-HMPB is believed to act as a prodrug, meaning it is inactive until it is metabolized by the body. Once metabolized, it is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting the enzyme, 2-Chloro-1-HMPB increases the amount of acetylcholine in the body, which in turn can lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-Chloro-1-HMPB has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the level of acetylcholine in the brain, which can lead to improved cognitive function, increased alertness, and improved memory. Additionally, it has been shown to increase the level of dopamine in the brain, which can lead to improved mood and decreased anxiety. Finally, it has been shown to increase the level of norepinephrine in the brain, which can lead to increased energy, focus, and motivation.
实验室实验的优点和局限性
2-Chloro-1-HMPB has several advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-Chloro-1-HMPB is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has a low toxicity. However, one of the main limitations of using 2-Chloro-1-HMPB is that it is not very soluble in water, which can make it difficult to work with in some experiments.
未来方向
The potential applications of 2-Chloro-1-HMPB are vast and varied, and there are many potential future directions for research. One potential future direction is to explore the use of 2-Chloro-1-HMPB as a substrate for the synthesis of a variety of pharmaceuticals and biochemicals. Additionally, further research could be done to explore the potential therapeutic effects of 2-Chloro-1-HMPB, such as its ability to improve cognitive function, mood, and energy levels. Finally, further research could be done to explore the potential toxicity of 2-Chloro-1-HMPB and to develop methods to reduce its toxicity.
属性
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-4-9(12)10(15)13-5-8(6-14)11(2,3)7-13/h8-9,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRJWMNWMHBGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)(C)C)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



